molecular formula C22H18N2O4S2 B2664996 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941951-77-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2664996
CAS No.: 941951-77-5
M. Wt: 438.52
InChI Key: KPALZCVCKYZDNO-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound featuring a benzothiazole core linked to a phenylsulfonylacetamide group. Benzothiazole derivatives are a prominent scaffold in medicinal chemistry, extensively investigated for their diverse pharmacological activities . Recent scientific literature highlights that novel benzothiazole compounds demonstrate significant anti-tubercular properties, showing promising inhibitory potency against Mycobacterium tuberculosis ,

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-28-17-9-11-18(12-10-17)30(26,27)14-21(25)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALZCVCKYZDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, a phenyl group , and a sulfonyl acetamide structure. Its molecular formula is C23H20N2O3SC_{23}H_{20}N_{2}O_{3}S, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, starting from the benzo[d]thiazole core and culminating in the formation of the final product through various chemical transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has been shown to modulate the activity of these targets, potentially inhibiting enzymes involved in oxidative stress pathways, thereby reducing cellular damage .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that certain compounds showed potent activity against both bacterial and fungal species, with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, related benzothiazole-sulfonamide derivatives have demonstrated selective inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy, with IC50 values between 10.93 and 25.06 nM . Additionally, some derivatives have induced apoptosis in cancer cell lines such as MDA-MB-231, showcasing their potential in cancer treatment .

Inhibition of Viral Activity

Emerging research highlights the antiviral potential of benzothiazole derivatives against viruses like MERS-CoV. Compounds derived from this class have shown promising inhibitory activities with IC50 values as low as 0.09 μM, indicating their potential for further development as antiviral agents .

Case Studies

  • Antimicrobial Evaluation : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Cancer Cell Studies : In vitro studies on MDA-MB-231 breast cancer cells revealed that specific derivatives could induce apoptosis significantly more than control treatments, suggesting their utility in cancer therapeutics .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructureAntimicrobial, AnticancerVaries
Benzothiazole Derivative AStructureAntiviral0.09
Benzothiazole Derivative BStructureApoptosis Induction10.93

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study demonstrated that thiazole derivatives exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma) cells. The presence of specific substituents on the thiazole ring was linked to enhanced activity, with IC50 values indicating effective inhibition of cell proliferation .
  • Structure-Activity Relationship (SAR) : The effectiveness of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be rationalized through SAR studies, which reveal that modifications to the thiazole structure can significantly alter its anticancer potency. For example, the introduction of electron-withdrawing groups has been shown to improve activity against certain cancer types .

Case Studies

  • Bacterial Inhibition : In studies assessing the antimicrobial efficacy of thiazole derivatives, this compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
  • In Vivo Studies : Animal model studies have indicated that thiazole derivatives can significantly reduce bacterial load in infected tissues, suggesting potential for therapeutic application in treating bacterial infections .

Pain Management

Recent investigations have highlighted the role of sodium channel inhibitors in pain modulation. Compounds similar to this compound have been studied for their ability to selectively inhibit NaV1.7 channels, which are implicated in pain pathways .

Case Studies

  • Analgesic Properties : Experimental models have shown that thiazole derivatives can provide analgesic effects comparable to traditional pain medications. The mechanism is thought to involve modulation of ion channels associated with pain perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents on Acetamide/Sulfonamide Key Functional Groups Synthesis Yield (%) Biological Activity/Applications Reference
Target Compound 4-Methoxyphenylsulfonyl Benzo[d]thiazole, Acetamide Not reported Potential fluorescence sensing
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfonyl)-N-(4-nitrophenyl)acetamide) 4-Nitrophenyl, Oxadiazole Oxadiazole, Sulfonyl Not reported Kinase inhibition
2-((4-(Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetamide derivatives (14-19) Methoxyphenoxy Benzo[d]thiazole, Acetamide 93–95% Multitarget ligands for Alzheimer’s
BTBPA (N-(3-(Benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)acetamide) tert-Butyldiphenylsilyloxy Benzo[d]thiazole, Silyl ether Not reported Fluoride ion sensing via ESIPT
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, Methylsulfonyl Sulfonamide, Chloronitro Not reported Intermediate for heterocyclic synthesis
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenylsulfonyl group contrasts with CDD-934506’s 4-nitrophenyl substituent.
  • Synthetic Efficiency : Derivatives in achieved >90% yields via optimized coupling and crystallization, suggesting similar protocols could benefit the target compound’s synthesis .
  • Fluorescence Properties : BTBPA isomerizes upon fluoride exposure, demonstrating the benzo[d]thiazole-acetamide framework’s utility in environmental sensing. The target compound’s sulfonyl group may similarly enable analyte-specific fluorescence shifts .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) Solvent Reference
Target Compound Not reported Not reported
G2-5 () 1,668 (C=O), 1,603 (C=N) Aromatic protons: 7.2–8.1 DMF-d7
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 1,750 (C=O), 1,350 (S=O) CH₃SO₂: 3.45, Ar-H: 7.5–8.2 CDCl₃
BTBPA () ~1,650 (C=O) tert-Butyldiphenylsilyl: 1.05–1.10 DMSO-d6
  • IR Trends : Sulfonyl (S=O) stretches appear near 1,350–1,400 cm⁻¹, while acetamide carbonyls (C=O) resonate at ~1,650–1,750 cm⁻¹. The target compound’s IR would likely align with these ranges .
  • NMR Shifts : Aromatic protons in benzo[d]thiazole derivatives typically appear between δ 7.2–8.5, with methoxy groups near δ 3.8–4.0 .

Q & A

Q. Step 2: Enzymatic Assays

  • In vitro Kinase Assay: Use recombinant kinases, ATP, and fluorescent substrates (e.g., ADP-Glo™). Measure inhibition via luminescence .
  • Cell-Based Assays: Test antiproliferative effects on cancer cell lines (e.g., HCT-116 colon cancer) using MTT assays. Compare with positive controls (e.g., sorafenib) .

Q. Step 3: Data Analysis

  • Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .

Advanced: What strategies analyze structure-activity relationships (SAR) for benzothiazole-acetamide derivatives?

Methodological Answer:

  • Variation of Substituents:
    • Sulfonyl Group: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance kinase affinity .
    • Benzothiazole Modifications: Introduce methyl/methoxy groups at position 6 to improve solubility .
  • Biological Testing: Compare IC₅₀ across derivatives (e.g., compound 4c vs. 4f in shows chloro-trifluoromethyl substitution boosts BRAF inhibition).
  • Computational Modeling: Use QSAR models to correlate logP, polar surface area, and activity .

SAR Table (Example from ):

DerivativeR GroupVEGFR-2 IC₅₀ (µM)BRAF IC₅₀ (µM)
4c4-OCH₃0.851.2
4f3-Cl-CF₃0.620.98

Basic: What in vitro models are suitable for preliminary anti-inflammatory assessment?

Methodological Answer:

  • Cyclooxygenase (COX) Inhibition: Measure prostaglandin E₂ (PGE₂) levels in RAW 264.7 macrophages using ELISA after LPS stimulation .
  • Cytokine Profiling: Quantify TNF-α/IL-6 via qPCR or multiplex assays in THP-1 monocytes .
  • NF-κB Luciferase Reporter Assay: Transfect HEK293 cells with NF-κB reporter construct; assess luminescence post-TLR4 activation .

Advanced: How to address solubility issues during in vivo pharmacokinetic studies?

Methodological Answer:

  • Chemical Modifications:
    • Introduce hydrophilic groups (e.g., morpholino, piperazine) to the acetamide side chain .
    • Prodrug Synthesis: Convert sulfonyl group to a phosphate ester for enhanced aqueous solubility .
  • Formulation Strategies:
    • Use nanoemulsions or liposomes for encapsulation (e.g., PEGylated nanoparticles) .
    • Employ co-solvents (e.g., DMSO:PBS mixtures) in dosing solutions.
  • Analytical Methods:
    • Monitor plasma concentrations via LC-MS/MS. Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂) using non-compartmental analysis (WinNonlin) .

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